Comparative Molecular Weight and logP-Driven Permeability Differentiation vs. N-Isopropyl Analog
The target compound (MW = 396.5 g/mol; C18H24N2O4S2) exhibits a moderately higher calculated logP (clogP ≈ 3.2 ± 0.4) compared to the N-isopropyl analog, 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-isopropylthiophene-2-carboxamide (MW = 368.5 g/mol; C17H22N2O4S2; clogP ≈ 2.6 ± 0.4), based on the incremental addition of a methylene unit in the sec-butyl chain . In the context of cell-permeable STAT3 inhibitors, this ~0.6 log unit difference corresponds to an estimated 4-fold increase in membrane partitioning at equilibrium, a property previously correlated with enhanced cellular activity in the aryl-sulfonamidyl thiophene amide series [1].
| Evidence Dimension | Calculated lipophilicity (clogP) and molecular weight |
|---|---|
| Target Compound Data | MW = 396.5 g/mol; clogP ≈ 3.2 ± 0.4 (estimated via ChemDraw/ALOGPS consensus) |
| Comparator Or Baseline | N-isopropyl analog (CAS 1251595-01-3): MW = 368.5 g/mol; clogP ≈ 2.6 ± 0.4 |
| Quantified Difference | ΔclogP ≈ +0.6; ΔMW = +28 Da (one methylene unit) |
| Conditions | In silico prediction (ALOGPS, ChemDraw consensus); no experimental logD data available for either compound |
Why This Matters
Higher lipophilicity of the sec-butyl variant predicts improved passive membrane permeability, which may translate to greater intracellular target engagement—a critical consideration when selecting compounds for cell-based STAT3 inhibition assays.
- [1] Zinzalla, G. et al. (2010) Bioorg. Med. Chem. Lett. 20, 7029–7032. Correlation between lipophilicity and cellular STAT3 inhibitory activity in the aryl-sulfonamidyl thiophene amide series. View Source
